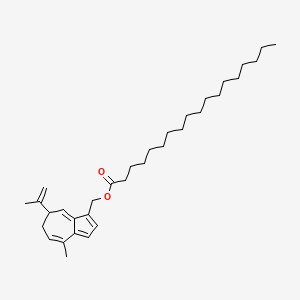
Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique molecular structure, which includes an octadecanoic acid moiety and a substituted azulenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with an alcohol derivative of the substituted azulenyl group in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted esters or amides
Scientific Research Applications
Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active azulenyl moiety. This moiety can then interact with various biological pathways, potentially modulating inflammatory responses or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, methyl ester
- Octadecanoic acid, ethyl ester
- Octadecanoic acid, propyl ester
Uniqueness
Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester is unique due to the presence of the substituted azulenyl group, which imparts distinct chemical and biological properties. This differentiates it from other simple esters of octadecanoic acid, which lack the complex aromatic structure.
Properties
CAS No. |
52898-98-3 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(4-methyl-7-prop-1-en-2-yl-6,7-dihydroazulen-1-yl)methyl octadecanoate |
InChI |
InChI=1S/C33H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-33(34)35-26-30-23-24-31-28(4)21-22-29(27(2)3)25-32(30)31/h21,23-25,29H,2,5-20,22,26H2,1,3-4H3 |
InChI Key |
JJOMKEHSADWVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C2C1=CC(CC=C2C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)

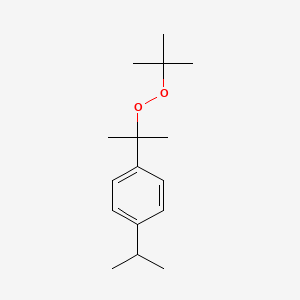
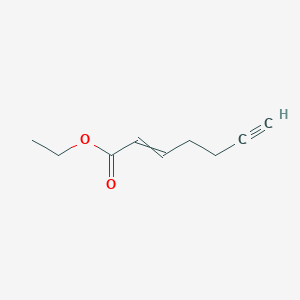
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
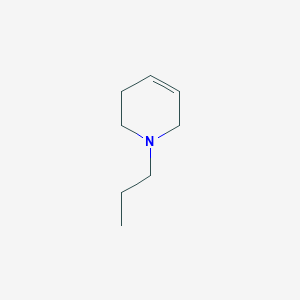
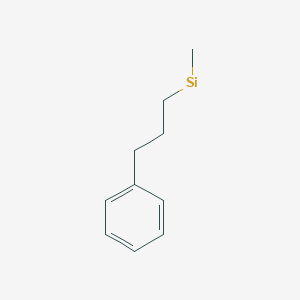

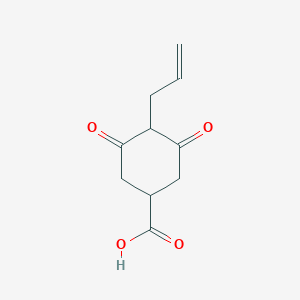
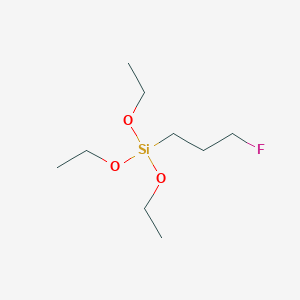
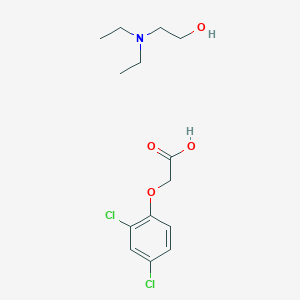
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
